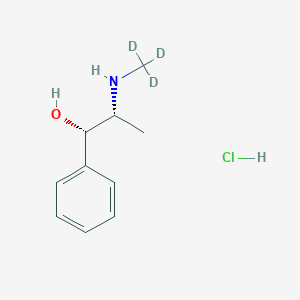

(1S,2R)-(+)-Ephedrine-d3 Hydrochloride

Description

Role of Deuteration in Mechanistic Chemical and Biological Investigations

Deuteration is the process of replacing hydrogen atoms in a molecule with deuterium (B1214612). researchgate.net This specific form of isotope labeling is a powerful tool for investigating reaction mechanisms and influencing the metabolic fate of compounds. thalesnano.comresearchgate.net The scientific basis for its utility is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond. scispace.commdpi.com Consequently, breaking a C-D bond requires more energy and occurs at a slower rate than breaking a C-H bond. mdpi.com

This KIE is exploited in several ways:

Mechanistic Elucidation: By selectively deuterating different positions on a molecule, chemists can determine which C-H bonds are broken during the rate-limiting step of a chemical reaction, thereby unraveling complex reaction pathways. thalesnano.com

Metabolic Pathway Investigation: In biological systems, many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds. mdpi.com Deuterating these metabolically vulnerable sites can slow down the rate of metabolism. mdpi.com This allows researchers to study metabolic pathways in greater detail and can lead to "metabolic shunting," where the body utilizes alternative metabolic routes, potentially reducing the formation of undesirable metabolites. researchgate.net

Deuterium labeling is also instrumental in structural analysis. In NMR spectroscopy, the substitution of hydrogen with deuterium can simplify complex spectra, aiding in the determination of molecular structures. thalesnano.com Furthermore, deuteration can influence hydrogen bonding, which can be used to probe the interactions between molecules, such as a drug binding to its receptor. mdpi.comnih.gov

Overview of (1S,2R)-(+)-Ephedrine-d3 Hydrochloride as a Research Tool

This compound is the deuterated analog of (1S,2R)-(+)-Ephedrine Hydrochloride, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This specific labeling makes it an ideal internal standard for the quantitative analysis of ephedrine (B3423809). sigmaaldrich.comcerilliant.comdtpm.com

Its primary application is in analytical testing methodologies like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS). cerilliant.comdtpm.com In these techniques, a known quantity of the deuterated standard is added to a sample (e.g., blood, urine, or a dietary supplement). Because this compound is chemically identical to natural ephedrine, it behaves similarly during sample preparation and chromatographic separation. However, due to its higher mass, it is easily distinguished by the mass spectrometer. thalesnano.com This allows for highly accurate and precise quantification of the unlabeled ephedrine in the sample.

This research tool is particularly valuable in:

Clinical Toxicology: For accurately measuring ephedrine levels in patient samples. cerilliant.com

Forensic Analysis: In the detection and quantification of ephedrine in forensic cases. cerilliant.com

Quality Control: For testing dietary and herbal supplements, such as those containing Ephedra (má huáng), to ensure they contain the correct amount of the active constituent. cerilliant.com

The use of a stable-labeled internal standard like this compound is critical for obtaining reliable and reproducible results in these demanding analytical applications. thalesnano.comcerilliant.com

| Property | (1S,2R)-(+)-Ephedrine Hydrochloride | This compound |

|---|---|---|

| CAS Number | 24221-86-1 sigmaaldrich.com | 285979-73-9 sigmaaldrich.com |

| Chemical Formula | C₁₀H₁₅NO · HCl sigmaaldrich.com | C₁₀H₁₂D₃NO · HCl cerilliant.com |

| Molecular Weight | 201.69 g/mol sigmaaldrich.com | 204.71 g/mol sigmaaldrich.comcerilliant.com |

| Synonyms | (1S,2R)-(+)-2-Methylamino-1-phenyl-1-propanol hydrochloride sigmaaldrich.com | (1S,2R)-(+)-Ephedrine (N-methyl-d3) Hydrochloride |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16ClNO |

|---|---|

Molecular Weight |

204.71 g/mol |

IUPAC Name |

(1S,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1/i2D3; |

InChI Key |

BALXUFOVQVENIU-GJMMVNDCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@H](C)[C@H](C1=CC=CC=C1)O.Cl |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.Cl |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling Methodologies for 1s,2r + Ephedrine D3 Hydrochloride

General Approaches to Deuterium (B1214612) Incorporation in Organic Compounds

The introduction of deuterium into organic molecules can be achieved through a variety of methods, which can be broadly categorized into two main strategies: isotopic exchange reactions and synthesis from deuterated precursors.

Isotopic exchange reactions involve the replacement of hydrogen atoms with deuterium in a target molecule. These methods are often convenient for late-stage labeling. Common approaches include:

Acid- or Base-Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups or other acidifying functionalities can be exchanged for deuterium in the presence of deuterated acids (e.g., DCl, D2SO4) or bases (e.g., NaOD) in a deuterated solvent like D2O.

Metal-Catalyzed Exchange: Transition metals, such as platinum, palladium, or iridium, can catalyze the exchange of C-H bonds with deuterium from D2 gas or D2O. This can be a powerful method for labeling less activated C-H bonds.

Reductive Deuteration: Alkenes, alkynes, or carbonyl groups can be reduced using deuterium gas (D2) with a metal catalyst or with deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) to introduce deuterium at specific positions. nih.gov

Dehalogenation-Deuteration: A halogen atom in an organic molecule can be replaced with a deuterium atom using deuterium gas and a catalyst, or by radical-based reactions. nih.gov

Stepwise synthesis involves the construction of the target molecule from smaller, commercially available deuterated building blocks. While this can be a more labor-intensive approach, it offers precise control over the location of the deuterium labels. nih.gov This strategy is particularly useful when specific, non-exchangeable positions need to be labeled.

More recent advancements in this field include biocatalytic deuteration, which utilizes enzymes for highly selective deuterium incorporation, and photochemical methods that use light to induce deuteration. nih.govmdma.ch

Stereoselective Synthetic Pathways to Ephedrine (B3423809) Derivatives

The synthesis of ephedrine, which has two chiral centers, requires stereoselective methods to obtain the desired (1S,2R) isomer. Several strategies have been developed to achieve this.

A prevalent method involves the reductive amination of L-phenylacetylcarbinol (L-PAC) . L-PAC, with the correct stereochemistry at the carbon bearing the hydroxyl group, can be produced via fermentation of benzaldehyde (B42025) by yeast (Saccharomyces cerevisiae). nih.govunife.it The subsequent reductive amination with methylamine (B109427) stereoselectively yields (1S,2R)-(+)-ephedrine.

Another important route is the catalytic reduction of α-methylaminopropiophenone hydrochloride . When this reduction is carried out over a platinum catalyst, it can almost exclusively produce the erythro isomer, (+)-ephedrine, in high yields. nih.gov The stereoselectivity in this case is a result of kinetic control, where the erythro diastereomer is formed faster than the threo (pseudoephedrine) isomer.

Biocatalytic methods offer excellent stereoselectivity. nih.govsemanticscholar.org For instance, a two-step process can be employed where a carboligation reaction is followed by a transamination step. unife.itnih.gov The use of specific amine transaminases (ATAs) with (R)- or (S)-selectivity can afford the desired stereoisomers of norephedrine (B3415761) analogues, which can then be N-methylated to yield ephedrine. nih.gov

Resolution of racemic mixtures is a classical approach. A mixture of all possible stereoisomers of ephedrine can be synthesized, and then the desired enantiomer is separated using a chiral resolving agent such as mandelic acid or tartaric acid. mdma.chnih.gov The diastereomeric salts formed have different solubilities, allowing for their separation by fractional crystallization.

Specific Considerations for the Preparation of (1S,2R)-(+)-Ephedrine-d3 Hydrochloride

The synthesis of this compound specifically requires the introduction of three deuterium atoms while maintaining the correct stereochemistry. A common and efficient method for this is the N-methylation of a suitable precursor with a deuterated methylating agent.

A plausible synthetic route would begin with the synthesis of the non-methylated precursor, (1S,2R)-(+)-norephedrine. This can be achieved through the stereoselective methods described in section 2.2 that yield norephedrine derivatives. For example, the biocatalytic transamination of L-PAC using an appropriate (R)-selective amine transaminase would yield (1S,2R)-(+)-norephedrine. unife.it

The crucial step is the introduction of the trideuteromethyl (-CD3) group. This is accomplished by reacting (1S,2R)-(+)-norephedrine with deuterated iodomethane (B122720) (CD3I). nih.gov This reaction is a nucleophilic substitution where the nitrogen atom of the primary amine in norephedrine attacks the carbon atom of the deuterated iodomethane, displacing the iodide ion and forming the N-trideuteromethyl group. The reaction is typically carried out in the presence of a base to neutralize the hydroiodic acid formed.

Finally, the resulting (1S,2R)-(+)-Ephedrine-d3 is treated with hydrochloric acid to form the stable hydrochloride salt. This synthetic approach is advantageous as it introduces the deuterium label in the final step, which is often more efficient and cost-effective.

An alternative, though potentially less specific for a d3 label, would be the reductive amination of L-PAC with methylamine-d3. However, the synthesis of methylamine-d3 might be more complex than using CD3I. Another possibility is the reduction of an appropriate precursor ketone with a deuterated reducing agent, but this would likely place the deuterium on the carbon backbone rather than the N-methyl group.

Analytical Characterization and Isotopic Purity Assessment of Deuterated Ephedrine Analogues

The characterization of this compound is essential to confirm its chemical structure, stereochemistry, and isotopic purity. A combination of analytical techniques is employed for this purpose.

Mass Spectrometry (MS) is a primary tool for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of the deuterated compound will be shifted by three mass units compared to the non-deuterated analogue, corresponding to the three deuterium atoms. nih.gov High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, further confirming the elemental composition. rsc.org Fragmentation patterns in the mass spectrum can also help to confirm the location of the deuterium label on the N-methyl group. nih.govresearchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for the analysis of ephedrine and its analogues. nih.govdshs-koeln.denih.govijper.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique.

²H NMR (Deuterium NMR) spectroscopy is used to directly observe the deuterium nuclei. A signal in the ²H NMR spectrum will confirm the presence of deuterium, and its chemical shift can help to confirm its location in the molecule. nih.gov This technique is particularly useful for quantifying the deuterium content at specific sites.

¹³C NMR spectroscopy can also be used. The carbon atom attached to the deuterium atoms will show a characteristic multiplet in the ¹³C NMR spectrum due to C-D coupling, and its resonance may be slightly shifted compared to the non-deuterated compound.

Isotopic Purity Assessment is crucial to determine the percentage of the compound that is correctly labeled. This is often determined from mass spectrometry data by comparing the intensities of the ion peaks corresponding to the desired deuterated molecule and any unlabeled or partially labeled species. rsc.org For example, the isotopic purity can be calculated from the relative abundances of the molecular ions (M+H)+, (M+D+H)+, (M+2D+H)+, and (M+3D+H)+. NMR spectroscopy can also be used to assess isotopic enrichment. rsc.org

Below is a summary of the analytical techniques and their applications:

| Analytical Technique | Application |

| Mass Spectrometry (MS) | Confirms mass increase due to deuterium; fragmentation analysis confirms label position. |

| High-Resolution MS (HR-MS) | Provides accurate mass for elemental composition confirmation. |

| ¹H NMR Spectroscopy | Confirms molecular structure and absence of N-methyl proton signal. |

| ²H NMR Spectroscopy | Directly detects and quantifies deuterium at specific sites. |

| ¹³C NMR Spectroscopy | Shows C-D coupling and chemical shift changes for the labeled carbon. |

Advanced Analytical Methodologies and Applications for 1s,2r + Ephedrine D3 Hydrochloride

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern bioanalytical chemistry, offering high sensitivity and selectivity. biopharmaservices.com (1S,2R)-(+)-Ephedrine-d3 hydrochloride is extensively used in these techniques to ensure the accuracy and precision of quantitative methods for ephedrine (B3423809) alkaloids. cerilliant.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC/MS and LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the determination of ephedrine alkaloids due to its high sensitivity and specificity. nih.gov In these applications, this compound is added to samples at a known concentration at an early stage of sample preparation. wuxiapptec.com It co-elutes with the unlabeled ephedrine and experiences similar effects from the sample matrix and extraction process. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation and analysis can be effectively normalized. biopharmaservices.comwuxiapptec.com

LC-MS/MS methods have been validated for measuring ephedrine alkaloids in various matrices, including raw herbs, extracts, tablets, and complex dietary supplements. nih.gov These methods often involve solid-phase extraction (SPE) for sample cleanup, followed by analysis on a C18 or phenyl column. nih.govnih.gov The use of a stable-isotope labeled internal standard like ephedrine-d5 was crucial in a study that developed a rapid, isocratic LC/MS method for six ephedrine-type alkaloids. researchgate.net

Below is a table summarizing typical parameters for an LC-MS/MS method for the analysis of ephedrine alkaloids.

| Parameter | Value |

| Chromatography | |

| Column | Phenyl, 5 µm |

| Mobile Phase | Ammonium acetate, glacial acetic acid, acetonitrile, and water |

| Flow Rate | 0.230 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Positive (ESI+) |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 600 L/h |

| Cone Gas Flow | 40 L/h |

| Standard Curve Range | 0.02 to 1.0 µg/mL |

This interactive table is based on data from a validated method for ephedrine alkaloids in dietary supplements and botanicals. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography-mass spectrometry (GC/MS) is another powerful technique for the quantification of ephedrine alkaloids. nih.gov Due to the polar nature of these compounds, a derivatization step is typically required to increase their volatility and improve chromatographic performance. nih.govdshs-koeln.de Common derivatization procedures include trimethylsilylation or trifluoroacetylation. nih.gov

In a method for determining ephedrines in urine, samples were derivatized to form O-trimethylsilylated and N-mono-trifluoroacetylated derivatives before GC/MS analysis. nih.gov (1S,2R)-(+)-Ephedrine-d3 was used as the internal standard to ensure accurate quantification. nih.govbts.gov The method demonstrated good linearity, with calibration curves having correlation coefficients (r²) greater than 0.98 over a range of 3.0 to 50 µg/mL. nih.gov Another study presented a rapid GC/MS method for ephedrine quantification in urine that required only 10 µL of sample and used a d3-labeled internal standard. scielo.br

The following table outlines typical parameters used in GC/MS analysis of ephedrine alkaloids.

| Parameter | Value |

| Sample Preparation | |

| Extraction | Alkaline extraction with organic solvent |

| Derivatization | N-methyl-N-(trimethylsilyl)trifluoroacetamide / N-methyl-bis-trifluoroacetamide |

| Chromatography | |

| Column | HP-5MS (5% phenyl methyl siloxane) |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Injection Volume | 3 µL |

| Split Ratio | 1:20 |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Data Acquisition | Selected Ion Monitoring (SIM) |

This interactive table is based on data from studies on the GC/MS analysis of ephedrines in urine. nih.govscielo.broup.com

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Qtof-MS) for Isomer Analysis

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) provides high resolution and mass accuracy, making it a valuable tool for metabolome analysis and the differentiation of isomers. nih.gov This technique has been applied to the analysis of ephedra plants to profile metabolites and ephedrine alkaloids. nih.govfrontiersin.org In such studies, UPLC-QTOF-MS can distinguish between different ephedra species based on their unique chemical fingerprints. nih.gov

For the specific analysis of amphetamine-related drug isomers, including ephedrine, a UPLC-QTOF-MS method was developed and validated. preprints.org The high resolution of the QTOF-MS allows for the separation and identification of structurally similar isomers. preprints.org The use of deuterated analogs, such as ephedrine-d3, as internal standards is critical in these high-resolution methods to ensure accurate quantification, with limits of quantification (LOQ) as low as 20 ng/mL being achievable in blood samples. preprints.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structural characteristics of molecules, including the specific location of isotopic labels. For this compound, ²H NMR (deuterium NMR) is used to confirm the position and extent of deuterium incorporation. nih.gov

While ¹H NMR can identify residual proton signals, ²H NMR directly observes the deuterium nuclei, providing a clean spectrum where only the deuterated positions are visible. sigmaaldrich.com This allows for unambiguous verification that the deuterium atoms are located on the methyl group as intended. Quantitative ²H NMR can be used to determine the deuterium atom percentage with high accuracy by integrating the deuterium signals relative to a known standard. sigmaaldrich.com Studies have successfully used ²H NMR to analyze the deuterium content at various positions (phenyl, methine, benzyl, N-methyl, and methyl groups) of ephedrine and related compounds to trace their synthetic origins. nih.gov

Role as an Internal Standard in Quantitative Bioanalytical Methods

The fundamental role of this compound in quantitative analysis is to serve as an internal standard (IS). cerilliant.comsigmaaldrich.com An ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process, from extraction to detection. bioanalysis-zone.com Stable isotope-labeled (SIL) internal standards, such as Ephedrine-d3, are considered the gold standard in LC-MS bioanalysis for this reason. biopharmaservices.com

The key advantages of using a SIL-IS like Ephedrine-d3 include:

Correction for Extraction Variability : It compensates for any loss of analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction. wuxiapptec.com

Compensation for Matrix Effects : In complex biological matrices like plasma or urine, co-eluting endogenous substances can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since the SIL-IS has virtually identical physicochemical properties and retention time, it experiences the same matrix effects as the analyte, allowing for accurate correction. biopharmaservices.comwuxiapptec.com

Correction for Instrument Variability : It accounts for fluctuations in injection volume and instrument response (drift) over the course of an analytical run. biopharmaservices.com

By adding a fixed amount of Ephedrine-d3 to every sample, calibration standard, and quality control sample, the ratio of the analyte's peak area to the IS's peak area is used for quantification. wuxiapptec.com This ratio remains consistent even if the absolute responses of both compounds vary, thereby significantly improving the accuracy, precision, and reliability of the bioanalytical method. bioanalysis-zone.combiopharmaservices.com

Method Validation and Quality Assurance in Ephedrine Alkaloid Analysis

For analytical data to be considered reliable for regulatory purposes or in clinical studies, the bioanalytical method must be rigorously validated. nih.gov Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The use of a high-quality internal standard like this compound is integral to meeting the stringent acceptance criteria set by regulatory bodies. wuxiapptec.com

Key validation parameters assessed for methods analyzing ephedrine alkaloids include: nih.govnih.gov

Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy : The closeness of the measured concentration to the true value.

Precision : The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov

Linearity and Range : The concentration range over which the method is accurate, precise, and linear. nih.gov

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. preprints.org

Recovery : The efficiency of the extraction procedure. nih.gov

Stability : The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. nih.gov

In a validated LC-MS/MS method for ephedrine in human plasma, intra-day precision ranged from 5.88% to 14.99% with accuracy from 97.10% to 106.40%. nih.gov The inter-day precision was 10.97% to 12.53% with accuracy from 91.56% to 94.07%. nih.gov The successful validation of such methods relies heavily on the consistent performance of the internal standard to correct for inherent analytical variability. bioanalysis-zone.com

The following table summarizes typical method validation results for the analysis of ephedrine.

| Validation Parameter | Result |

| Linearity Range | 0.2–50 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Intra-day Accuracy | 86.78% – 106.40% |

| Inter-day Accuracy | 89.88% – 94.07% |

| Intra-day Precision (CV%) | 5.88% – 14.99% |

| Inter-day Precision (CV%) | 8.77% – 13.74% |

| Extraction Recovery | 71.44% – 76.09% |

This interactive table is based on data from a fully validated LC-MS/MS method for ephedrine and pseudoephedrine in human plasma. nih.gov

Mechanistic Pharmacological and Biochemical Research Applications of 1s,2r + Ephedrine D3 Hydrochloride

Investigation of Adrenergic Receptor Interactions and Specificity

(1S,2R)-(+)-Ephedrine-d3 Hydrochloride, a deuterated isotopologue of (1S,2R)-(+)-ephedrine, serves as a valuable tool in mechanistic studies to delineate the specific interactions between ephedrine (B3423809) and adrenergic receptors (ARs). The substitution of hydrogen with deuterium (B1214612) atoms creates a heavier molecule, which can be instrumental in certain analytical techniques, such as mass spectrometry, to trace the metabolic fate and receptor binding kinetics of the compound without significantly altering its fundamental pharmacological properties. Research on the non-deuterated parent compound and its stereoisomers provides a foundational understanding of these interactions.

Ephedrine exhibits a complex pharmacology, acting as both a direct and indirect sympathomimetic agent. drugbank.com Its direct actions involve binding to and activating both α- and β-adrenergic receptors. drugbank.comtga.gov.au However, studies focusing on the direct effects of the four ephedrine stereoisomers on human β-adrenergic receptor subtypes have revealed significant differences in their potency and efficacy. drugbank.comnih.gov

In studies utilizing Chinese hamster ovary cells expressing human β-AR subtypes, the (1R,2S)-(-)-ephedrine isomer was found to be the most potent agonist at all three β-AR subtypes (β1, β2, and β3). tga.gov.audrugbank.com Conversely, the (1S,2R)-(+)-ephedrine isomer demonstrated considerably lower potency, particularly at the β2-AR. drugbank.comnih.gov For instance, at the human β1-AR, (1S,2R)-ephedrine showed an EC50 value of 72 µM, whereas the (1R,2S)-ephedrine isomer had a much lower EC50 of 0.5 µM, indicating higher potency. drugbank.comnih.gov A similar disparity was observed at the β2-AR, where (1S,2R)-ephedrine had an EC50 of 106 µM, compared to 0.36 µM for (1R,2S)-ephedrine. drugbank.comnih.gov

The use of this compound in such binding and functional assays allows for precise quantification and differentiation from endogenous catecholamines and other metabolites, thereby enhancing the specificity and accuracy of the research findings.

Table 1: Comparative Potency of Ephedrine Isomers at Human β-Adrenergic Receptors

| Isomer | Receptor Subtype | EC50 (µM) | Maximal Response (% of Isoproterenol) |

|---|---|---|---|

| (1S,2R)-(+)-Ephedrine | β1-AR | 72 | 66% |

| β2-AR | 106 | 22% | |

| (1R,2S)-(-)-Ephedrine | β1-AR | 0.5 | 68% |

| β2-AR | 0.36 | 78% | |

| (1S,2S)-(+)-Pseudoephedrine | β1-AR | 309 | 53% |

| β2-AR | 10 | 47% | |

| (1R,2R)-(-)-Pseudoephedrine | β1-AR | 1122 | 53% |

| β2-AR | 7 | 50% |

Elucidation of Dopaminergic System Modulation

The influence of ephedrine on the dopaminergic system is another critical area of pharmacological research where this compound can be applied. Ephedrine is known to interact with the dopamine (B1211576) transporter (DAT) and affect dopamine (DA) release, which contributes to its central nervous system stimulant properties. frontiersin.orgnih.gov

In vitro studies have characterized ephedrine-related compounds as having substrate activity at the dopamine transporter, although this action is generally less potent than their effects on the norepinephrine (B1679862) transporter. nih.govmdma.ch The ability of ephedrine to induce dopamine release has been demonstrated in various experimental models. For example, in rat brain slice preparations of the substantia nigra pars compacta, ephedrine was shown to cause a hyperpolarization of dopamine neurons. researchgate.netnih.gov This effect was blocked by the D2-like dopamine antagonist sulpiride (B1682569) and was dependent on the presence of endogenous dopamine, suggesting that ephedrine's action is mediated by the release of dopamine. researchgate.netnih.gov

Furthermore, research has explored the impact of ephedrine on the vesicular monoamine transporter-2 (VMAT2), which is responsible for packaging dopamine into synaptic vesicles. nih.gov Studies have shown that ephedrine can decrease VMAT2 function, an effect that resembles other catecholamine-releasing agents like amphetamine. nih.gov However, this effect of ephedrine on VMAT2 appears to be transient. nih.gov

The use of a deuterated standard like this compound in these studies is advantageous. It allows researchers to perform stable isotope-labeled experiments to trace the metabolic pathways and quantify the extent to which ephedrine is taken up by dopaminergic neurons and influences dopamine kinetics, without the confounding variables of radioactive tracers. nih.gov This is particularly useful in microdialysis studies designed to measure extracellular levels of neurotransmitters and the parent compound in specific brain regions. researchgate.net

Studies on Norepinephrine Release and Reuptake Mechanisms

A primary mechanism through which ephedrine exerts its sympathomimetic effects is by promoting the release of norepinephrine (NE) from sympathetic nerve terminals. nih.goved.ac.uk this compound is an ideal tool for investigating the intricacies of this process, including transporter kinetics and the dynamics of vesicular release.

Pharmacological studies have firmly established that ephedrine and its related compounds act as substrates for the norepinephrine transporter (NET). nih.govmdma.ch This interaction leads to a carrier-mediated exchange mechanism, where ephedrine is transported into the presynaptic neuron, resulting in the efflux of norepinephrine into the synaptic cleft. nih.gov In fact, the most potent actions of ephedrine-type compounds have been identified as their substrate activity at the NET, with EC50 values in the nanomolar range. nih.gov

Research comparing the direct receptor-activating properties of ephedrine with its indirect norepinephrine-releasing effects has consistently shown that the latter is the predominant mechanism for its pressor and cardiac responses in vivo. nih.gov In anesthetized rats, the increases in arterial blood pressure and heart rate induced by l-ephedrine were found to be entirely dependent on the presence of intact sympathetic nerve terminals, as these effects were abolished after treatment with 6-hydroxydopamine, a neurotoxin that destroys sympathetic neurons. nih.gov This indicates that the pharmacological effects are primarily mediated by the release of endogenous norepinephrine. nih.govmdma.ch

The stable isotope label in this compound allows for precise measurement of its uptake via NET and its competition with norepinephrine and other substrates. This can help in elucidating the stoichiometry of the exchange process and the specific molecular determinants within the transporter that are responsible for substrate recognition and translocation.

Comparative Pharmacological Activity with Non-Deuterated Ephedrine and Stereoisomers

The pharmacological activity of ephedrine is highly dependent on its stereochemistry, as the molecule contains two chiral centers, giving rise to four stereoisomers: (1S,2R)-(+)-ephedrine, (1R,2S)-(-)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine. guidetopharmacology.org The use of this compound provides a stable, traceable counterpart to its non-deuterated form for direct comparative studies.

As detailed in section 4.1, significant differences exist in the direct agonist activity of the stereoisomers at human β-adrenergic receptors. drugbank.comnih.gov The (1R,2S)-isomer is consistently the most potent β-agonist, while the (1S,2R)-isomer, the subject of this article, is markedly less potent. drugbank.comnih.gov Similarly, stereochemistry influences the antagonist activity at α-adrenergic receptors, with (1R,2S)- and (1R,2R)-isomers showing greater potency. nih.gov

Stereoselectivity is also evident in their interactions with monoamine transporters. While both (+)-ephedrine and (-)-ephedrine are more potent at releasing norepinephrine than dopamine, quantitative differences in their EC50 values exist. mdma.ch For instance, (+)-ephedrine was found to be several-fold less potent than (-)-ephedrine at inducing both norepinephrine and dopamine release. mdma.ch

The primary utility of the deuterated form, this compound, in comparative pharmacology lies in its application as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling results in a minimal change in the physicochemical properties of the molecule, meaning it behaves almost identically to the non-deuterated compound in biological systems, including receptor binding and transporter interaction. However, its increased mass allows it to be distinguished from the non-deuterated form by a mass spectrometer. nih.gov This enables researchers to accurately quantify the concentration of non-deuterated (1S,2R)-(+)-ephedrine in complex biological matrices by adding a known amount of the deuterated standard. This approach is fundamental for pharmacokinetic studies, drug metabolism research, and for validating the results of binding and uptake assays.

Table 2: Comparative Activity of Ephedrine Isomers on Norepinephrine (NE) and Dopamine (DA) Release

| Compound | Action | EC50 (nM) |

|---|---|---|

| (+)-Ephedrine | NE Release | 245 |

| DA Release | 1200 | |

| (-)-Ephedrine | NE Release | 53 |

| DA Release | 135 | |

| (+)-Pseudoephedrine | NE Release | 237 |

| DA Release | 1250 |

Metabolic Pathway Elucidation and Pharmacokinetic Studies Using 1s,2r + Ephedrine D3 Hydrochloride

Tracing Metabolic Fate in Biological Systems Utilizing Isotopic Signatures

Isotopic labeling is a powerful technique for elucidating the absorption, distribution, metabolism, and excretion (ADME) pathways of xenobiotics. By introducing a stable isotope like deuterium (B1214612), researchers can create a molecular "tag" that can be easily traced. The use of (1S,2R)-(+)-Ephedrine-d3 Hydrochloride allows scientists to follow the compound and its subsequent metabolites through complex biological matrices.

The key advantage of this method is the stability of the deuterium label. Studies have shown that during metabolic processes, little to no deuterium exchange occurs, ensuring that the isotopic signature remains intact on the molecule and its metabolites nih.gov. This stability is crucial for accurately tracking the compound's journey. Analytical techniques, most notably mass spectrometry, can readily distinguish the deuterated compound from its endogenous or non-labeled counterparts due to the mass difference imparted by the deuterium atoms nih.govnih.gov. This allows for precise quantification and characterization of the parent drug and its metabolic products in biological samples like urine and plasma nih.govdshs-koeln.de.

Impact of Deuteration on Metabolic Stability and Enzyme Interactions (e.g., Cytochrome P450 enzymes)

The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE) nih.gov. This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For metabolic reactions where the cleavage of this bond is the rate-limiting step, deuteration can slow down the process nih.gov.

This principle is particularly relevant to metabolism mediated by cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs nih.gov. Research on deuterated ephedrine (B3423809) has demonstrated the existence of a slight biological isotope effect. For instance, in studies involving rats, a modest KIE was noted for metabolic pathways such as p-hydroxylation and the formation of glucuronide conjugates nih.gov. In human subjects, a difference of approximately 15% was observed in the excretion of the metabolite norephedrine (B3415761) between the deuterated and non-deuterated forms of ephedrine nih.gov. This suggests that deuteration can alter the metabolic profile, leading to increased metabolic stability.

| Metabolic Pathway | Test Subject | Observed Isotope Effect | Reference |

|---|---|---|---|

| p-Hydroxylation | Rats | ~15% decrease in rate | nih.gov |

| Glucuronide Formation | Rats | ~20% decrease in rate | nih.gov |

| N-demethylation (excretion of Norephedrine) | Humans | ~15% difference in excretion | nih.gov |

Identification and Characterization of Deuterated Metabolites

The primary metabolic pathways for ephedrine in humans and animals include N-demethylation to form norephedrine and oxidative deamination, which leads to various downstream products researchgate.net. When this compound is administered, the resulting metabolites largely retain the deuterium label, provided the deuteration site is not directly involved in a bond-cleavage reaction.

The identification of these deuterated metabolites is typically achieved using mass spectrometry nih.gov. The distinct isotopic pattern of the deuterated metabolites allows for their unambiguous identification against the complex background of a biological sample. Studies have successfully quantified deuterated urinary metabolites of l-ephedrine in animal models, confirming the metabolic pathways and the structural integrity of the isotopic label on the metabolites nih.govnih.gov.

| Metabolite Name | Metabolic Pathway | Deuterated Form Identified |

|---|---|---|

| Norephedrine | N-demethylation | Yes |

| p-Hydroxyephedrine | p-Hydroxylation | Yes |

| 1-phenyl-1,2-propanediol | Oxidative deamination | Yes |

| Benzoic acid (and conjugates) | Oxidative deamination | Yes |

Applications in Drug Interaction Research with Isotopically Labeled Probes

Isotopically labeled compounds like this compound serve as valuable probes in drug interaction studies. These studies aim to understand how co-administered drugs might affect the metabolism of one another, often through the inhibition or induction of CYP enzymes. By using a deuterated probe, researchers can administer both the labeled and unlabeled drug simultaneously (a technique known as a "pseudo-racemic mixture" when studying stereoisomers) and precisely measure the metabolic fate of each without analytical interference researchgate.net.

This approach allows for a highly accurate assessment of how a new chemical entity might alter the pharmacokinetics of ephedrine, or vice versa. The ability to differentiate between the probe and other compounds is critical for clean, interpretable data in complex drug-drug interaction scenarios, which is essential for predicting clinical outcomes.

In Vitro Models for Metabolic Investigations (e.g., Human Liver Microsomes)

In vitro models are fundamental to modern drug development, providing a crucial bridge between initial discovery and clinical trials. Human liver microsomes (HLMs) are subcellular fractions that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 family researchgate.netnih.gov. They represent a standard and reliable model for studying the metabolic stability, metabolite profiling, and enzyme kinetics of new drug candidates springernature.com.

The metabolism of ephedrine and its deuterated analogs can be effectively studied using HLMs researchgate.net. These systems allow for controlled experiments to determine which specific CYP isoforms are responsible for ephedrine's metabolism (a process known as reaction phenotyping) and to calculate key kinetic parameters such as Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax) researchgate.net. This information is vital for predicting the in vivo clearance of the drug and assessing the potential for metabolic drug-drug interactions at an early stage of development nih.gov.

Forensic and Anti Doping Analytical Research Employing 1s,2r + Ephedrine D3 Hydrochloride

Quantification of Ephedrine (B3423809) and Related Amphetamine-Type Stimulants in Biological Matrices

The accurate measurement of ephedrine and other amphetamine-type stimulants (ATS) in biological samples is a critical task in forensic and anti-doping laboratories. (1S,2R)-(+)-Ephedrine-d3 Hydrochloride is widely used as a stable isotope-labeled internal standard in mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for this purpose. cerilliant.comscielo.brscielo.br The key advantage of using a deuterated standard is that it behaves almost identically to the non-deuterated target analyte during sample extraction, chromatographic separation, and ionization, but is distinguishable by its higher mass. This allows it to effectively compensate for variations in sample preparation and analytical conditions, leading to highly accurate and precise quantification. nih.gov

This methodology is routinely applied to a variety of biological matrices, including urine, blood, and hair, to detect and quantify the presence of controlled stimulants. preprints.orgresearchgate.net For instance, a validated UPLC-qTOF-MS method for the analysis of amphetamine-related drugs in blood can achieve a limit of quantification (LOQ) and detection (LOD) of 20 ng/mL for all analytes. preprints.org The validation of such methods ensures that they meet the stringent requirements for forensic and anti-doping applications.

Below is a table summarizing typical validation parameters for the quantification of ephedrine in biological samples using a deuterated internal standard.

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.990 | Indicates a strong proportional relationship between the concentration of the analyte and the instrumental response. scielo.br |

| Limit of Detection (LOD) | 20 ng/mL | The lowest concentration of the analyte that can be reliably detected by the analytical instrument. scielo.brpreprints.org |

| Limit of Quantification (LOQ) | 20 ng/mL | The lowest concentration of the analyte that can be accurately and precisely quantified. preprints.org |

| Precision (%RSD) | < 15% | A measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. preprints.org |

| Accuracy (% Bias) | Within ±15% | The closeness of the mean of a set of results to the actual value. preprints.org |

| Recovery | 63-90% | The percentage of the true amount of a substance that is detected after the extraction process. preprints.org |

Stereoisomeric Differentiation and Confirmation in Forensic Toxicology

Ephedrine has four stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine. nih.gov These isomers have the same chemical formula and molecular weight, but differ in the spatial arrangement of their atoms. oup.comimedpub.com This structural difference is significant in forensic toxicology because the isomers can have different pharmacological effects and legal statuses. nih.govspectra-analysis.com For example, ephedrine isomers are often used as precursors in the clandestine synthesis of methamphetamine, while pseudoephedrine is a common component of over-the-counter cold medications. spectra-analysis.com

Therefore, analytical methods must be able to differentiate between these stereoisomers. This is typically achieved using chiral chromatography techniques, which can separate the different isomers based on their three-dimensional structure. nih.gov In these analyses, this compound serves as an internal standard to ensure the accurate quantification of the specific (1S,2R)-(+)-ephedrine isomer. cerilliant.com The ability to distinguish between ephedrine and pseudoephedrine is crucial for the correct interpretation of toxicological findings. ojp.gov

Origin Determination of Illicit Substances via Deuterium (B1214612) Profiling

The geographical origin and synthetic route of illicitly manufactured drugs can be investigated by analyzing their stable isotope composition, a technique known as isotope ratio mass spectrometry (IRMS). nih.govnih.gov The relative abundance of isotopes, including deuterium (a stable isotope of hydrogen), can vary depending on the source of the precursor chemicals and the manufacturing process used. jpionline.org This creates a unique "isotopic fingerprint" for a given drug sample. nih.gov

Development of Certified Reference Materials and Standards for Forensic Applications

The accuracy and reliability of forensic and anti-doping analyses are highly dependent on the use of certified reference materials (CRMs) and analytical standards. nih.govnist.gov this compound is a prime example of such a standard, produced to a high degree of purity and isotopic enrichment. cerilliant.com Organizations such as the National Institute of Standards and Technology (NIST) develop and provide standard reference materials (SRMs) for ephedra-containing dietary supplements, which have certified values for ephedrine alkaloids. nih.govnist.gov

These CRMs are essential for:

Method validation: Ensuring that an analytical method is accurate, precise, and fit for its intended purpose. nist.gov

Instrument calibration: Establishing a known relationship between the analytical signal and the concentration of the analyte.

Quality control: Monitoring the performance of analytical procedures over time to ensure the continued reliability of results. nist.gov

The availability and use of well-characterized reference materials like this compound are fundamental to achieving comparable and legally defensible results across different forensic laboratories worldwide. nih.gov

Future Directions and Emerging Research Avenues for 1s,2r + Ephedrine D3 Hydrochloride

Novel Applications of Deuterated Ephedrine (B3423809) Analogues in Specialized Research Fields

The use of deuterated compounds, such as (1S,2R)-(+)-Ephedrine-d3 Hydrochloride, is expanding beyond their traditional role as internal standards in mass spectrometry. These analogues are becoming indispensable tools in specialized research fields for elucidating complex biological processes.

One of the primary applications lies in metabolic stability and pharmacokinetic studies. The substitution of hydrogen with deuterium (B1214612) can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes. researchgate.net By comparing the metabolic fate of deuterated and non-deuterated ephedrine, researchers can pinpoint the sites of metabolic attack and quantify the rate of different metabolic pathways. For instance, studies on deuterated (-)-ephedrine have been conducted to investigate the stability of the deuterium label and the occurrence of biological isotope effects during metabolism. nih.gov These studies revealed slight isotope effects in processes like p-hydroxylation and differences in the excretion of metabolites such as norephedrine (B3415761), providing valuable insights into the drug's disposition in both rat and human subjects. nih.gov

Furthermore, deuterated ephedrine analogues serve as mechanistic probes to understand receptor-ligand interactions and enzyme kinetics. The altered vibrational frequencies of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds can be used in advanced spectroscopic techniques to study the binding conformation of the drug to its biological target. This allows for a more detailed understanding of the structural requirements for pharmacological activity at adrenergic receptors, where ephedrine and its analogues are known to act. researchgate.netnih.gov

The table below summarizes key research findings from studies utilizing deuterated ephedrine.

| Research Area | Finding | Implication | Reference |

| Metabolism Studies | A slight isotope effect (~15%) was observed for p-hydroxylation in rats. | Deuteration at specific sites can slow metabolic breakdown, allowing for more precise study of metabolic pathways. | nih.gov |

| Pharmacokinetics | A ~15% difference in the excretion of the metabolite norephedrine was noted in humans between deuterated and non-deuterated forms. | Provides a quantitative measure of how deuteration affects drug elimination and overall exposure. | nih.gov |

| Label Stability | The deuterium label on (-)-ephedrine showed little to no exchange during metabolic processes. | Confirms the utility of deuterated ephedrine as a stable tracer for in vivo studies. | nih.gov |

Advancements in Deuterium Labeling Technologies and Strategies

The synthesis of specifically labeled compounds like this compound relies on the continuous advancement of deuterium labeling technologies. Historically, the incorporation of deuterium was often a complex and non-selective process. However, modern synthetic chemistry has yielded a variety of sophisticated and highly selective methods. nih.govresearchgate.net

Emerging strategies for deuterium incorporation include:

Hydrogen Isotope Exchange (HIE): This fundamental method involves the exchange of hydrogen atoms for deuterium from a deuterium source, often catalyzed by a metal. Recent advancements have led to more selective catalysts that can target specific positions within a complex molecule. researchgate.net

Reductive Deuteration: This technique uses deuterium gas or deuteride (B1239839) reagents to reduce functional groups like ketones, imines, or nitriles, incorporating deuterium atoms in the process. researchgate.netresearchgate.net For example, the synthesis of ephedrine analogues can involve the reduction of an α-methylaminopropiophenone precursor, a step where deuterium could be selectively introduced. dcu.ie

Catalytic α-Trideuteromethylation: This modern approach allows for the direct installation of a fully deuterated methyl group (CD3) onto a molecule, a common functional group in many pharmaceuticals. researchgate.net

Bioinspired Reductive Deutero-amination: This method mimics biological processes to achieve highly efficient and site-selective incorporation of deuterium during the formation of amine groups. researchgate.net

These advanced methodologies provide chemists with a robust toolkit to design and synthesize deuterated molecules with high precision and isotopic enrichment, which is crucial for their application in sensitive analytical and biological studies. nih.gov

Integration with Multi-Omics Approaches for Systems Biology Studies

Systems biology aims to understand the complex interactions within biological systems by integrating data from various molecular levels. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of an organism's response to a stimulus, such as a drug. nih.govnih.gov

This compound is ideally suited for use as a metabolic probe within a multi-omics framework. Its distinct mass signature allows it to be traced through complex biological matrices in metabolomics studies. By administering the deuterated compound, researchers can:

Trace Metabolic Pathways: Accurately track the transformation of ephedrine into its various metabolites and identify novel metabolic pathways.

Quantify Flux: Measure the rate at which ephedrine and its metabolites flow through different biological pathways.

Assess System-Wide Impact: Correlate changes in the metabolome with alterations in gene expression (transcriptomics) and protein levels (proteomics). This integration can reveal the downstream effects of the drug on cellular networks, identifying which pathways are perturbed and uncovering potential off-target effects or new mechanisms of action. mdpi.com

For example, a study integrating metabolomics and transcriptomics could reveal how ephedrine treatment alters not only the levels of its own metabolites but also the expression of genes encoding the enzymes responsible for its metabolism and the proteins that constitute its target receptors. This integrated approach provides a much richer and more comprehensive understanding of the drug's biological activity than any single omics technique alone. nih.govnih.gov

Computational Chemistry and Modeling for Deuterium Isotope Effects in Biological Systems

Computational chemistry and molecular modeling have become essential tools for predicting and understanding the consequences of isotopic substitution. researchgate.net The primary influence of substituting hydrogen with deuterium is the kinetic isotope effect (KIE), which arises from the difference in mass between the two isotopes. The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break. researchgate.net

Computational methods, such as density functional theory (DFT) and ab initio calculations, can be used to:

Predict KIEs: By modeling the transition states of metabolic reactions, researchers can predict the magnitude of the KIE for a given C-H bond cleavage. This helps in deciding which positions in a molecule to deuterate to achieve the desired effect on metabolism.

Model Receptor Binding: While the KIE is the most significant factor, deuterium substitution can also cause subtle changes in molecular geometry and conformation. researchgate.netresearchgate.net Computational models can simulate the binding of both deuterated and non-deuterated ephedrine to adrenergic receptors, helping to understand if isotopic substitution alters binding affinity or residence time.

Simulate Reaction Dynamics: For enzymatic reactions, molecular dynamics simulations can reveal how deuteration affects the entire reaction pathway, providing insights beyond a simple change in bond-breaking energy. rsc.org For instance, simulations can show how the heavier isotope alters the vibrational modes of the molecule within the enzyme's active site, potentially affecting the efficiency of the catalytic process.

These computational approaches allow for the rational design of deuterated molecules and provide a theoretical framework for interpreting experimental results, accelerating research into the biological effects of isotope substitution.

Q & A

Q. What validated chromatographic methods are recommended for quantifying (1S,2R)-(+)-Ephedrine-d3 Hydrochloride in pharmaceutical matrices?

A reverse-phase ion-pair HPLC method (RP-IP-HPLC) has been developed and validated for ephedrine hydrochloride analysis. Key parameters include:

- Mobile phase : Methanol, sodium lauryl sulfate (49.8 mM), and triethylamine (65:34.6:0.4%, pH 2.20).

- Detection : PDA detector at 206 nm.

- Retention times : 6.3 min (ephedrine) and 9.8 min (internal standard, bromhexine hydrochloride).

- Validation : Linear range 50–150 µg/mL, recovery 98–102%, precision <2% RSD. Robustness tested via fractional factorial design . Pharmacopeial methods for related compounds (e.g., pseudoephedrine) use similar chromatographic principles with standardized response factor calculations .

Q. How can orthogonal experimental designs optimize extraction protocols for ephedrine derivatives?

The Taguchi method optimizes parameters such as ethanol concentration, solvent volume, extraction time, and cycles. For Herba Ephedrae:

Q. What spectrophotometric techniques address challenges in analyzing weakly absorbing ephedrine formulations?

Orthogonal function spectrophotometry corrects irrelevant absorption in tablets. For example:

- Compounds tested : Chlorpheniramine maleate, diphenhydramine HCl, and ephedrine HCl.

- Method : Glenn’s orthogonal functions applied to UV spectra for baseline correction. This approach enhances accuracy in formulations with overlapping spectral peaks .

Advanced Research Questions

Q. How do computational approaches improve chiral separation of this compound enantiomers?

Molecularly imprinted polymers (MIPs) designed via molecular modeling achieve enantiomer separation:

Q. What methodologies resolve discrepancies in pharmacological efficacy studies of ephedrine derivatives?

Contradictions in drug response (e.g., variable bronchodilation) require:

- Standardized assays : Controlled dosages (e.g., 60 mg ephedrine HCl vs. 15 mg benzedrine sulfate) and administration routes.

- Subjective metrics : 9-point scales for boredom, fatigue, and attention in psychophysiological studies.

- Experimental controls : Use of placebo groups and cross-over designs to isolate drug effects .

Q. How can advanced detection techniques enhance trace analysis of ephedrine in complex matrices?

Raman spectroscopy :

- Distinguishes ephedrine HCl from structurally similar compounds (e.g., levamisole) via vibrational fingerprinting.

- Applications : On-site identification of precursor chemicals in forensic research . Ion mobility spectrometry (IMS) :

- Direct analysis of liquid samples (e.g., pharmaceuticals) using low-temperature plasma ionization.

- Advantage : High throughput with minimal sample preparation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.